molecular formula C13H16N2O4S B1414858 N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 145729-15-3

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B1414858
CAS No.: 145729-15-3
M. Wt: 296.34 g/mol
InChI Key: BTXHHMJYPDIGAO-UHFFFAOYSA-N
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Description

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C13H16N2O4S and a molecular weight of 296.35 g/mol . This compound is known for its unique structure, which includes a piperidinyl sulfonyl group attached to a phenyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminophenyl sulfone with acetic anhydride in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .

Comparison with Similar Compounds

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide can be compared with similar compounds such as:

This compound stands out due to its specific acetamide group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(4-oxopiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-10(16)14-11-2-4-13(5-3-11)20(18,19)15-8-6-12(17)7-9-15/h2-5H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXHHMJYPDIGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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